molecular formula C15H19NO3 B3104299 N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide CAS No. 147011-40-3

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

Cat. No.: B3104299
CAS No.: 147011-40-3
M. Wt: 261.32 g/mol
InChI Key: OIAAZGWSYZACAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide typically involves organic synthesis reactions. The specific synthetic route can vary depending on the desired reaction conditions and the target product. Generally, the synthesis involves the reaction of cyclopropanecarboxamide with benzyl and 2-methyl-1,3-dioxolane under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale organic synthesis techniques, utilizing specialized equipment and conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent and intermediate in organic synthesis to prepare various functional molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. These properties make it valuable for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-14(18-9-10-19-14)15(7-8-15)13(17)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAAZGWSYZACAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801153428
Record name 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147011-40-3
Record name 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147011-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801153428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide
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